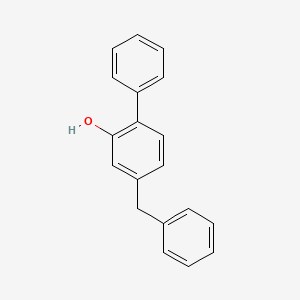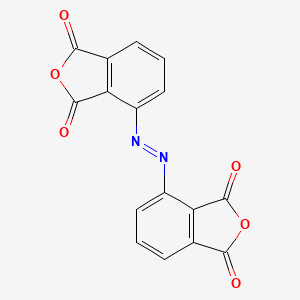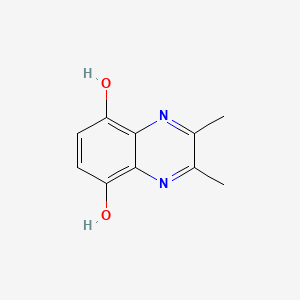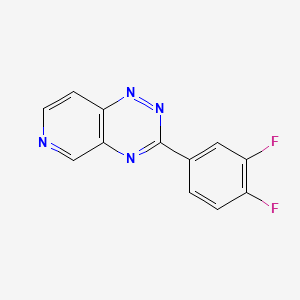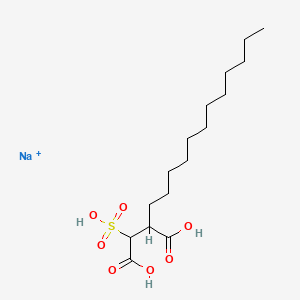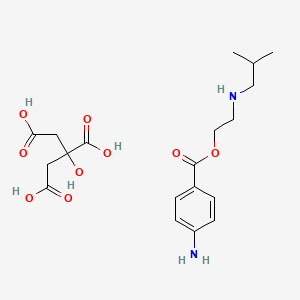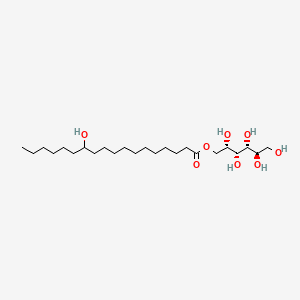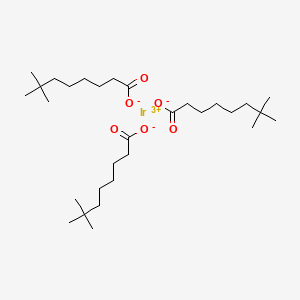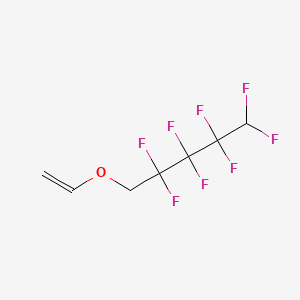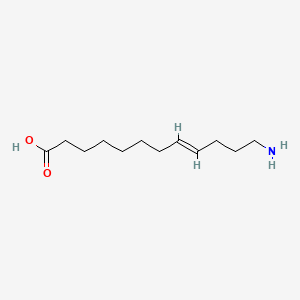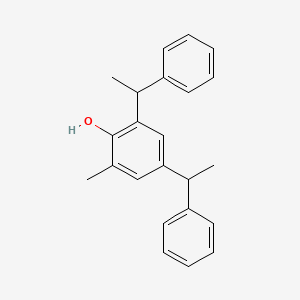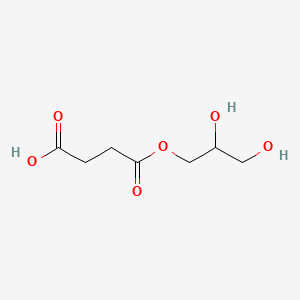![molecular formula C11H16O2 B12660922 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one CAS No. 97403-92-4](/img/structure/B12660922.png)
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[221]hept-5-EN-2-YL-4-hydroxybutan-2-one is a complex organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone yields a secondary alcohol.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Shares the bicyclic structure but lacks the hydroxyl and butanone groups.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure with different functional groups.
Uniqueness
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.
Propiedades
Número CAS |
97403-92-4 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C11H16O2/c12-4-3-11(13)7-10-6-8-1-2-9(10)5-8/h1-2,8-10,12H,3-7H2 |
Clave InChI |
IOURLUJNIODGHH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CC(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


